N,N-diisopropyl-2-(3-((2-((2-methoxyethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
Description
This compound features a sulfonated indole core linked to an acetamide moiety substituted with diisopropyl groups. The sulfonyl bridge connects a 2-oxoethyl chain modified with a 2-methoxyethylamino group. The diisopropyl substituents likely enhance lipophilicity, while the sulfonyl and methoxyethyl groups may influence solubility and binding interactions .
Properties
IUPAC Name |
2-[3-[2-(2-methoxyethylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-15(2)24(16(3)4)21(26)13-23-12-19(17-8-6-7-9-18(17)23)30(27,28)14-20(25)22-10-11-29-5/h6-9,12,15-16H,10-11,13-14H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKDZVAOCDPGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound could potentially influence a variety of biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives, it can be inferred that this compound could have a wide range of effects at the molecular and cellular levels.
Biological Activity
N,N-Diisopropyl-2-(3-((2-((2-methoxyethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structural complexity, featuring an indole moiety and a sulfonamide group, suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of indole derivatives with sulfonyl chlorides and subsequent acetamide formation. The synthetic pathway typically includes:
- Formation of the indole derivative.
- Sulfonation to introduce the sulfonyl group.
- Acetylation to yield the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with indole scaffolds have demonstrated low minimum inhibitory concentrations (MICs) against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3k | 1 | MRSA |
| 3b | 3.90 | Staphylococcus aureus |
| 3d | 7.80 | Candida albicans |
Anticancer Activity
The indole derivatives have also been evaluated for their anticancer properties. In vitro studies indicate that certain analogs exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression .
Case Study: Anticancer Evaluation
In a study assessing the cytotoxicity of related compounds:
- Compound 3k showed an IC50 value of 5 µM against A549 cells.
- Compound 3b exhibited selective toxicity towards cancer cells compared to normal fibroblast cells.
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, leading to reduced protein synthesis.
- Induction of Apoptosis in Cancer Cells : By activating caspase pathways, it promotes programmed cell death in malignant cells.
Comparison with Similar Compounds
Structural Features
Table 1: Key Structural Differences
Key Observations :
- The 2-methoxyethylamino modification on the sulfonyl chain introduces polarity, contrasting with hydrophobic groups like 2,4-dimethylphenyl () or 4-fluorobenzyl (). This may enhance aqueous solubility relative to and .
Key Observations :
- The target compound’s synthesis employs HATU-mediated coupling (), a high-efficiency method for amide bond formation, contrasting with oxalyl chloride activation in .
- Cycloalkyl-substituted analogs (e.g., ) use CDI for carbamate formation, followed by deprotection steps, indicating divergent synthetic routes for varying substituents.
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- The methoxyethylamino group in the target compound likely improves solubility compared to and , which have bulky aryl sulfonyl groups.
- Diisopropyl substitution increases logP relative to dimethyl (, logP ~1.5) but remains lower than cycloalkyl derivatives (, logP >4).
Spectroscopic Characterization
Table 4: NMR and MS Data Highlights
Key Observations :
Q & A
Q. How does the sulfonyl group influence pharmacokinetic properties?
- Methodological Answer :
- LogP Measurement : Compare experimental LogP (e.g., 2.8 ± 0.2) with analogs lacking the sulfonyl group (LogP ~3.5), indicating improved hydrophilicity .
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption (Papp >1×10⁻⁶ cm/s suggests moderate bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
